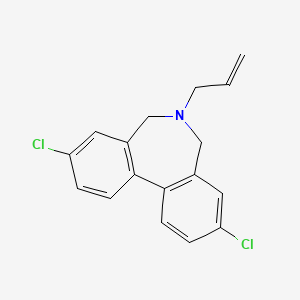
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- is a complex organic compound with the molecular formula C17H17N. This compound is part of the dibenzazepine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process includes the use of hydrogen over Raney nickel as a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production. The process involves multiple steps, including the preparation of intermediates and their subsequent cyclization and reduction .
Chemical Reactions Analysis
Types of Reactions
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5H-DIBENZ(c,e)AZEPINE, 6,7-DIHYDRO-6-(2-PROPENYL)-: Similar structure but lacks the dichloro substitution.
5,5,7,7-TETRAMETHYL-6,7-DIHYDRO-5H-DIBENZO(c,e)AZEPINE: Contains additional methyl groups, which may alter its chemical properties.
Uniqueness
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63918-66-1 |
|---|---|
Molecular Formula |
C17H15Cl2N |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
3,9-dichloro-6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C17H15Cl2N/c1-2-7-20-10-12-8-14(18)3-5-16(12)17-6-4-15(19)9-13(17)11-20/h2-6,8-9H,1,7,10-11H2 |
InChI Key |
KMAVLDDABBYQQM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC2=C(C=CC(=C2)Cl)C3=C(C1)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















